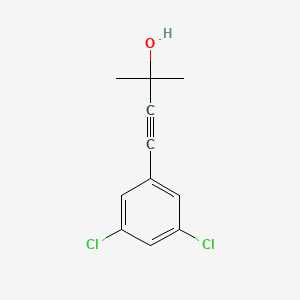

4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97%

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, a process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves reacting a compound of formula II in the presence of magnesium or an organometallic reagent .

Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its specific structure and the conditions under which it is reacted. Without more specific information, it’s difficult to predict what reactions it might undergo .

Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility are typically determined experimentally. Unfortunately, specific physical and chemical properties for this compound are not available .

Applications De Recherche Scientifique

4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% has a wide range of applications in the scientific field. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials. In addition, 4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is used in the synthesis of various biologically active compounds, such as antibiotics, antiviral agents, and antifungal agents.

Mécanisme D'action

Target of Action

The compound, also known as Tafamidis , primarily targets the Transthyretin (TTR) protein . TTR is a transporter of the retinol-binding protein–vitamin A complex and a minor transporter of thyroxine in blood .

Mode of Action

Tafamidis binds with high affinity and selectivity to TTR, kinetically stabilizing the tetramer . This slows monomer formation, misfolding, and amyloidogenesis . Mutations in the TTR gene generally destabilize the tetramer and/or accelerate tetramer dissociation, promoting amyloidogenesis .

Biochemical Pathways

The stabilization of the TTR tetramer by Tafamidis prevents its dissociation into monomers, thereby inhibiting the formation of amyloid fibrils . This action affects the amyloidogenic pathway, reducing the formation of soluble aggregates and tissue deposition of amyloid .

Pharmacokinetics

Tafamidis is orally bioavailable and metabolically stable . It is protein-bound and is excreted mostly unchanged . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability .

Result of Action

The stabilization of TTR by Tafamidis slows the progression of peripheral neurologic impairment in TTR familial amyloid polyneuropathy . It preserves nutritional status and quality of life in patients with early-stage Val30Met amyloidosis .

Action Environment

The action of Tafamidis can be influenced by environmental factors. For instance, the deposition of amyloid may occur as a consequence of the presence of an abnormal protein, caused by high plasma levels of a normal protein, or as a result of the aging process along with some environmental factors .

Avantages Et Limitations Des Expériences En Laboratoire

4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a versatile compound that can be used in a variety of ways in the laboratory setting. It is a highly reactive compound, which makes it ideal for use in synthetic reactions. In addition, it is a relatively inexpensive compound, which makes it cost-effective for use in research and lab experiments. However, 4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a toxic compound and should be handled with caution. In addition, it should not be used in experiments involving human or animal subjects.

Orientations Futures

4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a versatile compound with a wide range of applications in the scientific field. In the future, it could be used in the synthesis of new materials, such as polymers and dyes. In addition, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and other biologically active compounds. Furthermore, it could be used in the development of new medical treatments, such as cancer treatments and antiviral agents. Finally, 4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% could be used in the development of new technologies, such as nanotechnology and biotechnology.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and first aid measures. An SDS for a similar compound, 3,5-Dichlorophenyl isocyanate, indicates that it can cause skin and eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O/c1-11(2,14)4-3-8-5-9(12)7-10(13)6-8/h5-7,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDIWINSLHYFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298451.png)

![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine, 97% (>99% ee)](/img/structure/B6298452.png)

![(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298456.png)

![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298464.png)

![3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6298468.png)

![2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298470.png)

![(2R,3R)-3-(tert-butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298488.png)

![(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298496.png)

![2-((2R,3R)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298509.png)

![(2R,3S)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) (2R,3S)-MeO-POP](/img/structure/B6298511.png)

![t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)

![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)